N,N-Diethyl-N',N'-diphenylurea
Description
Contextualizing Urea (B33335) Derivatives in Contemporary Chemistry
Urea derivatives form a significant class of organic compounds with a wide array of applications. The structural organization of macromolecules is highly dependent on the conformational propensity of their monomer units. nih.gov The study of simpler urea derivatives like N,N'-diphenylurea and its substituted analogues provides a foundational understanding for the design and synthesis of more complex structures, such as foldamers and anion receptors. nih.govacs.orgresearchgate.net These studies are crucial for fine-tuning the desired conformations and dynamic properties of these larger oligomers. nih.govacs.org
Historical Trajectory and Initial Academic Recognition of N,N-Diethyl-N',N'-diphenylurea
The compound this compound, with the chemical formula C₁₇H₂₀N₂O, has been a subject of scientific inquiry for several decades. researchgate.netnih.gov One of the earliest detailed structural analyses was published in 1970, which determined its crystal and molecular structure. researchgate.netnih.gov Historically, it has also been recognized for its role as a stabilizer in smokeless powders, a practical application that has spurred further investigation into its chemical properties. chemicalbook.comchemdad.com The synthesis of such urea derivatives has also been a focus, with methods developed to avoid hazardous reagents like phosgene (B1210022). researchgate.net
Methodological Approaches for Investigating this compound
A variety of sophisticated techniques are employed to unravel the structural and conformational intricacies of this compound and related compounds.
Spectroscopic methods are pivotal in understanding the behavior of this compound in different states. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools used to investigate the conformational propensities of urea derivatives in various media. nih.govacs.org For instance, IR spectroscopy, often using a KBr matrix for solid samples and transmission techniques for solutions, provides insights into the vibrational modes of the molecule. acs.org ¹H NMR spectroscopy helps in determining the solution-state conformation by analyzing the chemical shifts and coupling constants of the protons. acs.org
Computational chemistry plays a crucial role in predicting and understanding the molecular properties of this compound. acs.org Quantum mechanical calculations, including density functional theory (DFT), are used to determine the energies of different equilibrium conformations and to map out torsional energy profiles for bond rotations. acs.org These theoretical studies are essential for finding robust and computationally efficient methods to accurately predict the properties of this class of compounds, which serves as a basis for further experimental work. acs.org Molecular dynamics simulations also contribute to understanding the dynamic conformational behavior of these molecules in solution. nih.gov
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. The crystal structure of this compound was solved by direct methods and refined using least-squares calculations. researchgate.netnih.gov This analysis revealed that the molecule possesses a pseudo C₂ symmetry with both phenyl groups being in a trans position relative to the carbonyl oxygen atom. researchgate.netnih.gov The hybridization of the nitrogen atoms is intermediate between trigonal and tetrahedral. researchgate.netnih.gov Such studies also provide precise measurements of bond lengths, bond angles, and intermolecular interactions, such as C-H···O contacts, which can lead to the formation of dimers in the crystal structure. nih.gov
Research Findings
Detailed investigations into this compound and its analogs have yielded significant data on their conformational preferences and structural parameters.
Table 1: Conformational Analysis of Diphenylurea Derivatives nih.govacs.org
| Compound | Phase | Predominant Conformation(s) |
| N,N'-Diphenylurea | Gas Phase | cis-trans and trans-trans |
| N,N'-Diphenylurea | Solution | trans-trans |
| N,N'-Dimethyl-N,N'-diphenylurea | Gas Phase | cis-cis |
| N,N'-Dimethyl-N,N'-diphenylurea | Solution | cis-cis and cis-trans |
The data indicates that methylation of the nitrogen atoms significantly alters the conformational preferences of the diphenylurea backbone. nih.govacs.org
Table 2: Crystallographic Data for this compound researchgate.netnih.gov
| Parameter | Value |
| Molecular Formula | C₁₇H₂₀N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.42 ± 0.01 |
| b (Å) | 16.86 ± 0.02 |
| c (Å) | 10.66 ± 0.001 |
| β (°) | 125° 16' ± 5' |
| Z | 4 |
| Amide C-N bond length (Å) | 1.37 |
The crystallographic data provides a precise model of the molecule in the solid state, highlighting key structural features. researchgate.netnih.gov The molecule exhibits non-crystallographic C₂ symmetry. nih.gov The coordination environment around the nitrogen atoms is nearly planar due to amide-type resonance and interaction with the phenyl substituents. nih.gov
Structure
3D Structure
Properties
CAS No. |
13114-73-3 |
|---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1,1-diethyl-3,3-diphenylurea |
InChI |
InChI=1S/C17H20N2O/c1-3-18(4-2)17(20)19(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
DQYDFMBXYUTXOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Molecular Structure and Conformational Analysis of N,n Diethyl N ,n Diphenylurea and Urea Analogues
Detailed Crystalline Structure and Symmetry Considerations
The solid-state structure of N,N-Diethyl-N',N'-diphenylurea has been elucidated through crystallographic studies, providing a foundational understanding of its molecular arrangement.
N,N'-diphenyl-N,N'-diethylurea (C₁₇H₂₀N₂O) crystallizes in the monoclinic space group P2₁/c. researchgate.netnih.gov The unit cell parameters have been determined as a = 10.42 ± 0.01 Å, b = 16.86 ± 0.02 Å, and c = 10.66 ± 0.001 Å, with a β angle of 125°16′ ± 5′. researchgate.netnih.gov The cell contains four molecules (Z=4). researchgate.netnih.gov
Planarization of Nitrogen Coordination Environments
The coordination environment around the two nitrogen atoms in this compound is nearly planar. iucr.org This planarization is a result of the interplay between amide-type resonance and the interaction with the aromatic system of the phenyl substituents. iucr.org The hybridization of the nitrogen atoms is intermediate between trigonal and tetrahedral, with a nonplanar distortion of the amide groups of approximately 30°. researchgate.netnih.govpnas.org The amide C-N bond lengths are reported to be 1.37 Å. researchgate.netnih.govpnas.org The nitrogen atoms are displaced by only 0.183 (1) Å and -0.180 (1) Å from the planes defined by the atoms bonded to them. iucr.org
Intermolecular Interactions in Solid-State Architectures
The solid-state architecture of this compound is influenced by intermolecular interactions. Specifically, C—H⋯O contacts are present, which lead to the formation of centrosymmetric dimers in the crystal structure. iucr.org These interactions involve a hydrogen atom from the phenyl group (meta to the nitrogen atom) and the carbonyl oxygen of an adjacent molecule. iucr.org The closest distance between the centroids of two adjacent phenyl rings is 3.8938 (11) Å. iucr.org
Conformational Preferences and Isomeric Equilibria in Solution and Gas Phase
While the solid-state structure provides a static picture, the conformational dynamics of this compound and its analogues in solution and the gas phase are more complex.
cis-trans and trans-trans Conformational Predominance
In contrast to the solid-state, where a specific conformation is locked in the crystal lattice, urea (B33335) derivatives in solution can exist as a mixture of conformers. For N,N'-dialkyl/aryl ureas, a "linear" trans-trans (Z,Z) conformation is often predominant in both solution and the solid state. researchgate.net However, the introduction of substituents can shift this equilibrium. For instance, some urea-containing pseudopeptides have been observed to exclusively adopt a cis-trans conformation in solution. researchgate.net The specific conformational preferences are influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding. nih.gov
Dynamic Conformational Behavior and Fluctuations
The conformational landscape of urea derivatives is dynamic, with molecules fluctuating between different isomeric states. This behavior is influenced by the solvent environment. jlu.edu.cn The energy barrier to rotation around the C-N bonds determines the rate of interconversion between conformers. The delocalization of the nitrogen lone pair electrons into the adjacent carbonyl group imparts a degree of double-bond character to the C-N bonds, restricting free rotation and leading to distinct conformers. nih.gov Theoretical studies and experimental techniques like variable temperature NMR are employed to investigate these dynamic processes and the thermodynamics of conformational changes. nih.gov
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₂₀N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.42 ± 0.01 |
| b (Å) | 16.86 ± 0.02 |
| c (Å) | 10.66 ± 0.001 |
| β (°) | 125.27 ± 0.08 |
| Z | 4 |
| Amide C-N Bond Length (Å) | 1.37 |
| Nonplanar Distortion of Amide Groups (°) | ~30 |
Influence of Substituent Effects on Conformational Landscapes
The conformational landscape of urea derivatives is highly sensitive to the nature of the substituents attached to the nitrogen atoms. In the case of this compound, the presence of four substituents (two ethyl and two phenyl groups) creates a sterically hindered environment that profoundly influences its preferred three-dimensional structure.
Research on analogous compounds provides a framework for understanding these effects. For instance, N,N'-diarylureas, which lack substituents on the nitrogen atoms other than the phenyl groups, typically adopt a conformation where the two aryl rings are in an anti relationship with respect to the carbonyl oxygen. researchgate.net However, the introduction of alkyl groups on the nitrogen atoms, as seen in N,N'-diaryl-N,N'-dimethylureas, drastically alters this preference. These tetrasubstituted analogues generally adopt a conformation where the two aryl rings are positioned cis to one another. researchgate.netresearchgate.net This shift is driven by the steric demands of the alkyl groups, which favor a more compact arrangement to minimize repulsive interactions. It is therefore inferred that this compound also favors a cis-like conformation for its phenyl rings.
The table below summarizes the influence of nitrogen substitution on the conformation of the aryl rings in diarylurea analogues.
| Compound Class | Nitrogen Substituents | Predominant Aryl Ring Conformation |
| N,N'-Diarylureas | Two Hydrogens (H) | anti researchgate.net |
| N,N'-Diaryl-N,N'-dimethylureas | Two Hydrogens (H), Two Methyls (CH₃) | cis researchgate.netresearchgate.net |
| This compound | Two Ethyls (C₂H₅), Two Phenyls (C₆H₅) | cis (Inferred) |
Hydrogen Bonding Networks and Intramolecular Interactions
A defining characteristic of this compound is its inability to act as a hydrogen bond donor. Hydrogen bonding in simpler ureas, such as N,N'-diphenylurea, relies on the presence of N-H protons, which can interact with the carbonyl oxygen of an adjacent molecule. This interaction is fundamental to the formation of well-ordered supramolecular structures, such as the linear one-dimensional chains observed in the crystal structures of many disubstituted ureas. researchgate.netnih.gov
As a tetrasubstituted urea, this compound lacks the necessary N-H protons. Consequently, it cannot participate in the classic hydrogen-bonded networks that characterize its less substituted analogues. researchgate.netnih.gov However, the molecule can still function as a hydrogen bond acceptor via the lone pairs of electrons on its carbonyl oxygen atom. This allows it to interact with suitable hydrogen bond donors present in its environment, such as protic solvents.
In the absence of strong intermolecular hydrogen bonding between urea units, other, weaker interactions become significant in dictating molecular association. For diarylureas, charge-transfer interactions between the electron-rich and electron-poor regions of the aromatic rings can occur, particularly when the rings bear complementary electron-donating and electron-withdrawing groups. researchgate.net Although the phenyl groups in this compound are electronically similar, intramolecular van der Waals forces and potential π-π stacking interactions between the cis-oriented phenyl rings contribute to stabilizing its conformation.
The hydrogen bonding capabilities of this compound compared to its analogues are detailed in the table below.
| Compound Name | N-H Protons Present | Hydrogen Bond Donor Ability | Hydrogen Bond Acceptor Ability |
| N,N'-Diphenylurea | Yes | Yes | Yes |
| N,N'-Dimethyl-N,N'-diphenylurea | No | No | Yes |
| This compound | No | No | Yes |
Reactivity Mechanisms and Degradation Pathways of N,n Diethyl N ,n Diphenylurea
Chemical Reactivity with Oxidizing Agents and Reactive Species
N,N-Diethyl-N',N'-diphenylurea exhibits notable reactivity with acids and oxidizing agents. chemdad.com The combustion of this compound leads to the generation of mixed oxides of nitrogen (NOx). chemdad.comchemicalbook.com As an amide, it can react with azo and diazo compounds, producing toxic gases. chemdad.comchemicalbook.com Furthermore, flammable gases can be formed through its reaction with strong reducing agents. chemdad.comchemicalbook.com
The primary role of this compound as a stabilizer in smokeless powder stems from its ability to neutralize acidic byproducts that form during the decomposition of nitrocellulose. wikipedia.org This process inhibits the degradation of the powder, extending its shelf life and ensuring its stability. wikipedia.org
Detailed reactivity information is provided in the table below:
| Reactant | Product(s) | Conditions |
| Strong Oxidizing Agents | Mixed Nitrogen Oxides (NOx) | Combustion |
| Azo and Diazo Compounds | Toxic Gases | Not specified |
| Strong Reducing Agents | Flammable Gases | Not specified |
| Acids | Forms salts | General |
This table summarizes the known chemical reactivity of this compound with various agents.
Hydrolysis Pathways and Products of Urea (B33335) Cleavage
The hydrolysis of this compound involves the cleavage of the urea linkage. While specific studies detailing the complete hydrolysis pathways and products under various conditions are not extensively available in the provided search results, the fundamental mechanism of urea hydrolysis suggests the formation of N-ethylaniline and carbon dioxide as likely products. The stability of the C-N bonds, influenced by the electron-donating ethyl groups and the phenyl rings, likely affects the rate of hydrolysis.
Photochemical Reactions and Photo-induced Derivatization
This compound undergoes photochemical reactions when exposed to UV irradiation. nih.gov These reactions lead to the formation of fluorescent derivatives. nih.gov A study on the photochemically induced fluorescence (PIF) of this compound, also known as ethyl centralite, identified its transformation into fluorescent products upon UV exposure. nih.gov The specific nature of these photoproducts was investigated using mass spectrometry, although the exact structures are not detailed in the provided abstracts. nih.gov The efficiency of this photo-induced derivatization is influenced by the solvent and the presence of oxygen. nih.gov
| Parameter | Observation |
| UV Irradiation | Formation of fluorescent derivatives nih.gov |
| Influencing Factors | Solvent type, oxygen presence nih.gov |
This table outlines the key aspects of the photochemical reactivity of this compound.
Mechanisms of Stabilization in Organic Matrices
The principal application of this compound is as a stabilizer, particularly in smokeless powders. sigmaaldrich.comwikipedia.org Its stabilizing effect is attributed to its ability to react with and neutralize acidic decomposition products of the propellant matrix, primarily nitrogen oxides. wikipedia.org By scavenging these reactive species, it prevents the autocatalytic degradation of the propellant. wikipedia.org The molecule's structure, featuring two phenyl groups and two ethyl groups attached to a central urea core, contributes to its effectiveness as a stabilizer. wikipedia.org The presence of the N-H group in related urea compounds is known to be important for this stabilizing action.
Environmental Degradation Products and Pathways
Information regarding the specific environmental degradation products and pathways of this compound is limited in the provided search results. However, related compounds like N,N-diethyl-m-toluamide (DEET) have been studied for their environmental fate, undergoing degradation through processes like ozonation and photocatalysis. researchgate.net It is plausible that this compound could undergo similar degradation pathways in the environment, leading to the formation of various intermediate products. The low water solubility of this compound suggests that its environmental distribution and degradation would be influenced by its partitioning into organic matter. sigmaaldrich.comchemdad.com
Computational and Theoretical Studies in Advancing Understanding of N,n Diethyl N ,n Diphenylurea
Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies.
Structural Optimization:
For N,N-Diethyl-N',N'-diphenylurea, DFT calculations can be employed to determine its most stable three-dimensional structure. This involves finding the minimum energy conformation on the potential energy surface. While specific DFT studies on this compound are not abundant in the literature, the crystal structure has been determined experimentally. researchgate.netnih.gov The molecule crystallizes in the P2(1)/c space group and exhibits pseudo C2 symmetry. researchgate.netnih.gov Both phenyl groups are in a trans conformation with respect to the carbonyl oxygen. researchgate.netnih.gov The nitrogen atoms have a hybridization intermediate between trigonal and tetrahedral, leading to a nonplanar distortion of the amide groups of about 30 degrees. researchgate.netnih.gov The experimentally determined amide C-N bond lengths are 1.37 Å. researchgate.netnih.gov
A DFT study on the related compound 1,3-Diethyl-1,3-diphenylurea (B122622), which is a synonym for this compound, provides further structural details. researchgate.net The coordination environment around the nitrogen atoms is nearly planar due to the delocalization of the nitrogen lone pair into the aromatic system and amide resonance. researchgate.netnist.gov The nitrogen atoms are only slightly displaced from the plane of their bonded atoms. researchgate.netnist.gov The two phenyl rings are not coplanar, with a significant dihedral angle between them. researchgate.netnist.gov
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.netnih.gov |
| Space Group | P2(1)/c | researchgate.netnih.gov |
| Symmetry | Pseudo C2 | researchgate.netnih.gov |
| Amide C-N Bond Length | 1.37 Å | researchgate.netnih.gov |
| Amide Group Distortion | ~30° | researchgate.netnih.gov |
| Dihedral Angle between Phenyl Rings | 40.31 (4)° | researchgate.netnist.gov |
Vibrational Analysis:
Molecular Dynamics Simulations for Dynamic Behavior Prediction
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide a detailed picture of the dynamic behavior of this compound in various environments, such as in solution or in the solid state.
While specific MD simulation studies on this compound are not prominent in the literature, research on related molecules demonstrates the utility of this approach. For example, MD simulations have been used to study the conformational changes of N,N'-diphenylurea in different solvents. digitellinc.com Such studies can reveal how the solvent environment affects the conformational preferences and the rotational barriers around key dihedral angles. digitellinc.com For this compound, MD simulations could be used to predict its flexibility, the accessible range of conformations, and how it interacts with solvent molecules. This information is crucial for understanding its behavior in practical applications, such as its role as a stabilizer in propellants. chemdad.comsigmaaldrich.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, including but not limited to DFT, are fundamental for understanding the electronic structure and reactivity of a molecule. These calculations can provide valuable information about orbital energies, charge distribution, and reactivity indices.
Electronic Structure:
The electronic structure of this compound can be characterized by calculating its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Studies on other diphenylurea derivatives have utilized such calculations to understand their electronic properties and potential applications. nih.gov
Reactivity:
Quantum chemical calculations can also be used to predict the reactivity of this compound. For example, the calculated electrostatic potential map can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, can provide a quantitative measure of its reactivity. These theoretical insights are valuable for understanding its degradation pathways and its interactions with other molecules.
Theoretical Prediction of Conformational Distributions
A study on the conformational propensities of the closely related N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea provides valuable insights. researchgate.net Using a combination of theoretical methods and experimental spectroscopy, it was found that the conformational behavior is sensitive to both the substitution on the nitrogen atoms and the surrounding environment. researchgate.net For N,N'-diphenylurea in the gas phase, the cis-trans and trans-trans conformations were found to be predominant. researchgate.net In solution, the trans-trans conformer is favored. researchgate.net The addition of methyl groups in N,N'-dimethyl-N,N'-diphenylurea leads to a preference for the cis-cis conformation in the gas phase and a dynamic equilibrium between cis-cis and cis-trans forms in solution. researchgate.net Given the structural similarities, it can be inferred that this compound would also exhibit a complex conformational landscape influenced by the orientation of the ethyl and phenyl groups.
| Compound | Environment | Predominant Conformation(s) | Reference |
|---|---|---|---|
| N,N'-diphenylurea | Gas Phase | cis-trans, trans-trans | researchgate.net |
| Solution | trans-trans | researchgate.net | |
| N,N'-dimethyl-N,N'-diphenylurea | Gas Phase | cis-cis | researchgate.net |
| Solution | cis-cis, cis-trans | researchgate.net |
Spectroscopic Property Simulations (e.g., IR, Raman, NMR)
Theoretical simulations of spectroscopic properties are a powerful tool for interpreting experimental spectra and for confirming molecular structures.
IR and Raman Spectroscopy:
As mentioned in section 5.1, DFT calculations can be used to predict the IR and Raman spectra of this compound. By comparing the calculated vibrational frequencies and intensities with experimental data, a detailed assignment of the spectral bands can be achieved. This is particularly useful for complex molecules where experimental spectra can be difficult to interpret.
NMR Spectroscopy:
Coordination Chemistry and Ligand Properties of Urea Derivatives
Ligand Design and Coordination Modes in Metal Complexes
N,N-Diethyl-N',N'-diphenylurea (DEDPU), a symmetrical derivative of urea (B33335), presents unique characteristics as a ligand. The design of this ligand, featuring both ethyl and phenyl substituents on the nitrogen atoms, significantly influences its coordination behavior.
The primary coordination site in urea derivatives is typically the carbonyl oxygen atom, due to its Lewis basicity. researchgate.net Coordination can also occur through the nitrogen atoms, although this is less common and depends on the specific metal ion and the steric and electronic properties of the substituents on the nitrogen atoms. researchgate.net In the case of DEDPU, the presence of bulky phenyl and ethyl groups on all nitrogen atoms introduces significant steric hindrance around the nitrogen atoms, making the carbonyl oxygen the most probable coordination site.
The crystal structure of the free, uncoordinated DEDPU molecule reveals important features relevant to its function as a ligand. researchgate.netnih.gov The coordination environment around the nitrogen atoms is nearly planar. researchgate.net This planarity is a result of the interplay between amide-type resonance and the interaction of the nitrogen lone pairs with the aromatic systems of the phenyl groups. researchgate.net The hybridization of the nitrogen atoms is considered intermediate between trigonal and tetrahedral. osti.gov
Key Structural Features of Free this compound Ligand
The following table summarizes key crystallographic data for the free ligand, providing insight into its molecular geometry before coordination.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₂₀N₂O | nih.gov |
| Molar Mass | 268.35 g/mol | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 9.6990 (5) | nih.gov |
| b (Å) | 16.7622 (10) | nih.gov |
| c (Å) | 10.6011 (5) | nih.gov |
| β (°) | 118.854 (4) | nih.gov |
| V (ų) | 1509.52 (14) | nih.gov |
Table 1: Selected crystallographic data for the this compound ligand.
Formation of Coordination Compounds with this compound as Ligand
Research has demonstrated the formation of coordination compounds where this compound acts as a neutral ligand. A notable example is the synthesis of uranyl (UO₂²⁺) complexes. researchgate.net Two such complexes, [UO₂(DBM)₂(DEDPU)] and UO₂(PMBP)₂(DEDPU)₀.₅, have been synthesized and characterized. In these compounds, DEDPU coordinates to the uranyl center as a monodentate ligand through its carbonyl oxygen atom. researchgate.net
The synthesis of these complexes typically involves the reaction of a uranyl salt, such as uranyl nitrate, with β-diketonate co-ligands (like dibenzoylmethane, HDBM, or 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone, HPMBP) and the DEDPU ligand in an appropriate solvent.
Influence of Urea Derivatives on Metal Center Coordination Environments
The coordination of this compound to a metal center, such as uranium in the aforementioned uranyl complexes, directly influences the geometry and coordination number of the metal ion. In the complex [UO₂(DBM)₂(DEDPU)], the uranium atom is coordinated to two oxygen atoms from the two bidentate DBM⁻ ligands, one oxygen atom from the monodentate DEDPU ligand, and the two oxygen atoms of the linear uranyl cation. researchgate.net This results in a pentagonal bipyramidal coordination geometry around the uranium center.
Coordination Details in a Uranyl Complex
This table presents data on a specific uranyl complex, illustrating how DEDPU integrates into a coordination sphere.
| Complex | Metal Center | Ligands | DEDPU Coordination Mode | Metal Center Geometry | Reference |
| [UO₂(DBM)₂(DEDPU)] | Uranyl (UO₂²⁺) | 2 x Dibenzoylmethanate (DBM), 1 x DEDPU | Monodentate (O-coordination) | Pentagonal Bipyramidal | researchgate.net |
Table 2: Coordination environment in a uranyl complex featuring the this compound ligand.
Chelate Ligand Systems Derived from Urea Structures
Chelate ligands are a significant class of molecules in coordination chemistry because they form more thermodynamically stable complexes compared to their monodentate counterparts. researchgate.netsioc-journal.cn While this compound itself typically acts as a monodentate ligand, its basic structure can be a foundation for designing multidentate chelate ligands.
To achieve chelation, the urea scaffold can be chemically modified to incorporate additional donor atoms positioned to form a stable ring with a metal ion. For instance, modifying the phenyl or ethyl groups of DEDPU to include donor functionalities such as hydroxyl, carboxyl, or amino groups could transform the molecule into a bidentate or tridentate ligand. Such a modification would allow the ligand to bind to a metal center through both the carbonyl oxygen and the appended donor group, creating a stable chelate ring and significantly enhancing the stability of the resulting coordination compound.
Supramolecular Chemistry and Host Guest Interactions Involving Urea Scaffolds
Molecular Recognition and Binding Mechanisms in Urea-Based Systems
Molecular recognition in urea-based systems is fundamentally driven by hydrogen bonding. The urea (B33335) group features a carbonyl oxygen atom (C=O), which is a hydrogen bond acceptor, and, in the case of primary or secondary ureas, two N-H groups that act as hydrogen bond donors. acs.orgmdpi.com This dual donor-acceptor character allows for the formation of strong and directional interactions, enabling urea-containing host molecules to bind specific guest species.
Diaryl ureas, in particular, have been extensively studied for their role in molecular recognition, especially in biological systems. mdpi.com The urea core can form multiple hydrogen bonds with target proteins, often involving acidic or basic amino acid residues like aspartic acid and glutamic acid. mdpi.com
However, in the case of N,N-Diethyl-N',N'-diphenylurea , the nitrogen atoms are fully substituted with ethyl and phenyl groups. This substitution pattern is critical as it eliminates the N-H protons, meaning the molecule cannot act as a hydrogen bond donor. nih.gov Its molecular recognition capabilities are therefore fundamentally different from its N-H containing counterparts. Binding interactions involving this compound rely on:
The carbonyl oxygen acting as a hydrogen bond acceptor.
C-H···O interactions , where weaker hydrogen bonds are formed between the oxygen atom and C-H groups on guest molecules or other host molecules. researchgate.netnih.gov
Van der Waals forces and π-π stacking interactions involving the phenyl rings.
The planarization of the nitrogen atom environments, due to amide-type resonance and interaction with the phenyl rings, further defines its three-dimensional shape and influences its binding preferences. researchgate.netnih.gov
Anion Recognition and Transport by Substituted Urea Receptors
Substituted ureas that possess N-H groups are highly effective receptors for anions. The two acidic N-H protons can form strong, cooperative hydrogen bonds with a single anionic guest, leading to high binding affinities. The binding strength often correlates with the basicity of the anion, with anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) being strongly bound. mdpi.comrsc.org This interaction forms the basis for anion sensors and transporters. For instance, photonic gels containing N-allyl-N′-ethyl urea receptors change color upon binding anions, with sensitivity following the guest's basicity. rsc.org
Given that This compound lacks the essential N-H donor groups, it is not a suitable candidate for anion recognition via the conventional hydrogen-bonding mechanism. Any interaction with anions would be significantly weaker, likely mediated by ion-dipole forces with the polarized carbonyl group or dispersion forces. It cannot form the charge-neutral hydrogen-bonded complexes that characterize typical urea-based anion receptors.
Foldameric Nature of Aromatic Oligoureas
Foldamers are chain-like molecules (oligomers) that adopt specific, stable, folded conformations in solution, mimicking the secondary structures of proteins and nucleic acids. Aromatic oligoureas are a prominent class of foldamers that form well-defined helical or sheet-like structures stabilized by a network of intramolecular hydrogen bonds between the N-H donor of one urea unit and the C=O acceptor of a nearby unit. This predictable folding behavior makes them attractive for applications in materials science and medicinal chemistry.
As a monomeric unit, This compound cannot itself be a foldamer. However, the principles of defined conformation are still relevant to its structure. X-ray crystallography reveals that in the solid state, the molecule adopts a specific conformation with a defined angle between the two phenyl rings (40.31°). researchgate.netnih.gov This conformational preference, dictated by steric and electronic effects, is a foundational principle that also governs the folding of larger oligomeric chains.
Self-Assembly and Ordered Supramolecular Architectures
The self-assembly of urea derivatives is typically driven by the formation of intermolecular N-H···O hydrogen bonds, which direct the molecules into tapes, ribbons, or other ordered architectures. nih.govmdpi.com For example, bis-urea substituted toluene (B28343) can form supramolecular polymers that arrange into molecular zippers. youtube.com
This compound , being incapable of forming these classic hydrogen bonds, assembles through weaker interactions. Crystal structure analysis shows that it forms centrosymmetric dimers in the solid state. researchgate.netnih.gov This dimerization is not random but is directed by specific C-H···O contacts, where a hydrogen atom on a phenyl ring interacts with the carbonyl oxygen of an adjacent molecule. nih.gov This assembly highlights how even in the absence of strong directional forces, ordered supramolecular architectures can be achieved. The increase in substitution on the urea nitrogen atoms is known to increase steric effects, which can hinder the formation of more extended one-dimensional structures sometimes seen with less substituted ureas. acs.orgacs.org
Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₂O | nih.govresearchgate.netnih.gov |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.netnih.gov |
| a (Å) | 10.42 (± 0.01) | researchgate.netnih.gov |
| b (Å) | 16.86 (± 0.02) | researchgate.netnih.gov |
| c (Å) | 10.66 (± 0.001) | researchgate.netnih.gov |
| β (°) | 125.27 (± 0.08) | researchgate.netnih.gov |
| Volume (ų) | 1529.9 | researchgate.net |
| Z (Molecules per unit cell) | 4 | researchgate.netnih.gov |
| Key Structural Feature | Forms centrosymmetric dimers via C–H⋯O contacts | researchgate.netnih.gov |
Characterization of Host-Guest Complexes Using Spectroscopic Methods
Several spectroscopic techniques are indispensable for studying the formation and structure of host-guest complexes involving urea scaffolds. These methods provide insights into binding events, conformational changes, and the thermodynamics of complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for studying host-guest interactions in solution. NMR titration experiments, where a guest is incrementally added to a solution of the host, can demonstrate binding. The chemical shifts of host protons, particularly those near the binding site (like N-H protons or aromatic protons), change upon complex formation. mdpi.com These changes can be used to determine the binding stoichiometry and association constants.
Infrared (IR) and Raman Spectroscopy : These vibrational spectroscopy techniques are highly sensitive to changes in bond strength. The C=O stretching vibration in the IR spectrum of a urea derivative (typically found around 1630-1680 cm⁻¹) is a key diagnostic peak. Upon guest binding to the carbonyl oxygen, this band often shifts to a lower wavenumber (red-shift), indicating a weakening of the C=O double bond. researchgate.netrsc.orgresearchgate.net Similarly, changes in N-H bending and stretching vibrations can confirm the participation of these groups in hydrogen bonding. researchgate.net
UV-Visible (UV-Vis) and Fluorescence Spectroscopy : The formation of a host-guest complex can alter the electronic environment of the molecules, leading to changes in their UV-Vis absorption or fluorescence emission spectra. mdpi.com In some cases, complexation can give rise to a new absorption band at longer wavelengths, known as a charge-transfer (CT) band, which is direct evidence of the electronic interaction between the host and guest. rsc.org
Mass Spectrometry (MS) : Techniques like electrospray ionization (ESI-MS) and ion-mobility spectrometry mass spectrometry (IMS-MS) are used to detect non-covalent host-guest complexes in the gas phase. rsc.org IMS-MS is particularly useful as it can separate complexes based on their size and shape (collisional cross-section), providing structural information about the assembled species. rsc.org
Spectroscopic Methods for Characterizing Urea Host-Guest Complexes
| Technique | Information Obtained | Typical Observation |
|---|---|---|
| NMR Spectroscopy | Binding stoichiometry, association constants, conformational changes | Downfield or upfield shift of proton signals upon guest addition. mdpi.com |
| IR/Raman Spectroscopy | Identification of binding sites, changes in bond strength | Shift in the C=O stretching frequency. rsc.orgresearchgate.net |
| UV-Vis/Fluorescence Spectroscopy | Detection of complexation, charge-transfer interactions | Changes in absorption/emission maxima or intensity; appearance of new bands. rsc.org |
| Mass Spectrometry | Confirmation of complex formation, stoichiometry, and shape | Detection of non-covalent complex ions; separation by collisional cross-section. rsc.org |
Applications in Advanced Materials Science and Chemical Engineering
Role as a Chemical Stabilizer in Propellants and Explosives
One of the most critical applications of N,N-Diethyl-N',N'-diphenylurea is as a stabilizer in propellants and explosives, particularly in nitrocellulose-based smokeless powders. wikipedia.orgparchem.com Propellants are inherently unstable materials that can undergo autocatalytic decomposition over time, a process accelerated by heat and moisture. dtic.mil This degradation can lead to inconsistent performance or, in worst-case scenarios, catastrophic explosions. dtic.mil this compound is added to these formulations to enhance their chemical stability and extend their service life. wikipedia.org It is often used in concentrations ranging from 1.8% to 7.5% in certain propellant compositions. google.com
For instance, it is a key component in modern propellant formulations that also include nitroguanidine (B56551) and nitrocellulose gelatinized with liquid nitric esters like nitroglycerine. google.com The inclusion of a stabilizer is essential for ensuring the controlled and consistent ignition required for the safe and effective functioning of ammunition. wikipedia.org
| Component | Function | Typical Percentage in select formulations |
| Nitroguanidine | Coolant, Flash Reducer | 50-65% |
| Nitrocellulose | Binder, Propellant Base | 16-23% |
| Nitroglycerine | Energetic Plasticizer | 16-23% |
| This compound | Stabilizer | 1.8-7.5% |
| Carbon Black | Ignition Aid | 0.5-3.0% |
| This table presents an example of components in a flashless propellant composition, illustrating the role and typical concentration of this compound. Data sourced from patent information. google.com |
The primary function of this compound as a stabilizer is to counteract the thermal degradation of energetic materials like nitrocellulose. Nitrocellulose-based propellants decompose with age, releasing nitrogen oxides (NOx). dtic.mil These nitrogen oxides act as catalysts, accelerating further decomposition in an autocatalytic cycle. dtic.mil
This compound interrupts this cycle by neutralizing the acidic byproducts, primarily the nitrogen oxides, that are formed. wikipedia.org By scavenging these degradation products, it prevents the autocatalytic breakdown of the propellant, thereby preserving its chemical integrity and ballistic properties over long-term storage. wikipedia.org Studies comparing the effectiveness of various stabilizers have shown that urea (B33335) derivatives like this compound are highly effective in reacting with and neutralizing these harmful byproducts. dtic.mil
The decomposition of nitro-compounds in propellants proceeds through complex radical chain reactions. The evolution of nitrogen oxides (NO, NO₂) generates highly reactive free radicals that propagate the degradation. dtic.mil The stabilizing action of this compound is rooted in its ability to function as a radical scavenger.
While the precise mechanisms are complex, it is understood that diarylamine and urea derivatives interrupt the degradation cascade by donating a hydrogen atom to quench the reactive free radicals. This process is often referred to as a Hydrogen Atom Transfer (HAT) or a Proton-Coupled Electron Transfer (PCET) mechanism. researchgate.net In this mechanism, the stabilizer molecule reacts with a free radical (like •OH or NOx), deactivating it and forming a more stable radical from the stabilizer itself, which is less likely to propagate the decomposition chain. researchgate.netmdpi.com The combustion of these urea derivatives ultimately generates mixed oxides of nitrogen, indicating their interaction with these radical species. chemicalbook.com
| Radical Scavenging Mechanism | Description |
| Hydrogen Atom Transfer (HAT) | The stabilizer donates a hydrogen atom to a reactive free radical (R•), deactivating it (RH) and forming a stable stabilizer radical (S•). |
| Single Electron Transfer-Proton Transfer (SET-PT) | The stabilizer first transfers an electron to the radical, followed by a proton transfer to neutralize the resulting charged species. |
| Sequential Proton Loss Electron Transfer (SPLET) | The stabilizer first loses a proton, and the resulting anion then transfers an electron to the radical. |
| This table outlines the primary theoretical mechanisms by which antioxidants and stabilizers like this compound scavenge free radicals. researchgate.netmdpi.com |
Functionality as a Plasticizer in Polymer Science
Beyond its role in energetic materials, this compound also functions as a plasticizer in polymer science. parchem.com A plasticizer is a substance added to a polymer matrix to increase its flexibility, workability, and durability. mdpi.com It achieves this by embedding itself between the polymer chains, thereby reducing intermolecular forces and increasing the mobility of the macromolecules. mdpi.com
This compound has been specifically identified for its use as a plasticizer in the manufacturing of celluloid, an early thermoplastic. wikipedia.org In this application, it enhances the material's flexibility and durability. Its function as a plasticizer is sometimes combined with its stabilizing role, particularly in polymer systems that are susceptible to degradation, such as nitrocellulose-based plastics and lacquers. parchem.com
Catalytic Applications of Urea Derivatives
While direct catalytic applications for this compound are not extensively documented, the broader class of urea derivatives plays a significant role in various catalytic processes. Urea and its derivatives are important intermediates in organic synthesis, and their reactions often involve catalysis. google.com
For example, the synthesis of diphenylurea, a closely related compound, can be achieved through the condensation of aniline (B41778) and urea using hydrochloric acid as a catalyst. google.com More advanced methods for synthesizing similar compounds may employ precious metal complex catalysts (such as palladium, rhodium, or ruthenium) to drive reactions like reductive carbonylation. google.com These examples highlight the integral connection between urea derivatives and the field of catalysis, primarily in the context of their own synthesis or their use as building blocks in catalyzed reactions.
Precursor in Fine Chemical Synthesis
This compound is recognized as an organic building block in fine chemical synthesis. chemdad.com Its own synthesis is an example of a fine chemical process, typically involving the reaction of N-ethylaniline with a carbonyl source under controlled conditions. wikipedia.orgchemicalbook.com
The synthesis route underscores its position as a product derived from more fundamental precursors. The following table lists key precursors used in the synthesis of this compound.
| Precursor | Chemical Formula | Role in Synthesis |
| N-Ethylaniline | C₈H₁₁N | Provides the ethyl-phenyl-amine moiety. chemsrc.com |
| Diethyl sulfate | C₄H₁₀O₄S | Can serve as an ethylating agent. chemsrc.com |
| Aniline | C₆H₅NH₂ | A fundamental precursor for the phenylamine structure. wikipedia.org |
| Ethyl Isocyanate | C₂H₅NCO | Reacts with aniline to form the diethyl diphenylurea structure. wikipedia.org |
| Urea | CH₄N₂O | A basic building block for related diphenylurea syntheses. google.com |
| This table details the common precursors involved in the synthesis of this compound and related compounds. |
As an intermediate, this compound can be used in the subsequent synthesis of other complex molecules, although specific downstream products are highly specialized and proprietary to industries such as defense and specialty polymers.
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for the separation of N,N-Diethyl-N',N'-diphenylurea from complex matrices. Different chromatographic methods offer distinct advantages in terms of resolution, speed, and compatibility with various detectors.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. Reverse-phase HPLC methods are particularly effective for its separation. sielc.com
A typical HPLC method for the analysis of this compound might employ a C18 column, such as a Cogent Bidentate C18™, with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. mtc-usa.com For enhanced retention of this relatively polar compound, ion-pairing chromatography or normal phase chromatography can also be utilized. mtc-usa.com The addition of an acid, such as phosphoric acid, to the mobile phase can improve peak shape. sielc.com For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are used instead. sielc.com
While this compound itself is not naturally fluorescent, photochemically induced fluorescence (PIF) can be employed for its sensitive detection. This method involves UV irradiation of the compound to produce fluorescent derivatives. The resulting fluorescence can be measured at an emission wavelength of 354 nm with an excitation wavelength of 227 nm. osti.gov This approach allows for a low limit of detection, making it suitable for trace analysis. osti.gov
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| Detection | UV or Fluorescence (post-derivatization) |
| Application | Separation, quantification, impurity isolation |
This table presents a generalized set of parameters. Actual conditions may vary based on the specific application and instrumentation. sielc.com
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful and widely used technique for the analysis of this compound. analytice.com This method is especially prevalent in forensic science for the detection of the compound in gunshot residue (GSR). nih.gov
For GC analysis, the sample is typically introduced into the instrument via a heated injection port, where it is vaporized and carried onto the chromatographic column by an inert gas, such as helium or nitrogen. unime.it The separation is achieved on a capillary column, often with a non-polar stationary phase like a cross-linked poly 5% diphenyl/95% dimethylsiloxane. researchgate.net The temperature of the column is programmed to increase over time, which facilitates the separation of compounds with different boiling points.
GC-MS provides both qualitative and quantitative information. The retention time of the compound serves as a qualitative identifier, while the mass spectrometer provides a unique fragmentation pattern, or "mass spectrum," which acts as a molecular fingerprint for definitive identification. The abundance of the ions in the mass spectrum can be used for quantification. The limit of quantification for this compound using GC-MS can be as low as approximately 10 parts per billion (ppb). analytice.com
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Value/Type |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Introduction | Syringe injection onto the GC column |
| Mobile Phase | Gaseous hydrogen or other inert gas |
| Limit of Quantification (LOQ) | ≈ 10 ppb |
This table provides an overview of typical GC-MS parameters. Specific conditions can be optimized for different analytical needs. analytice.commedcraveonline.com
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of this compound, particularly in the context of propellant analysis. osti.govresearchgate.net It is often used as a screening technique to quickly assess the presence and relative amount of stabilizers in smokeless powders. dtic.mileuacademic.org
In TLC, a thin layer of an adsorbent material, typically silica (B1680970) gel, coated on a glass, plastic, or aluminum plate serves as the stationary phase. researchgate.netnih.gov The sample, dissolved in a suitable solvent like dichloroethane, is applied as a spot or a streak near the bottom of the plate. dtic.mil The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents, known as the mobile phase. researchgate.net For the separation of this compound, a non-polar mobile phase is generally used with a polar stationary phase like silica gel. researchgate.net
As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. researchgate.net This differential migration results in the separation of the components into distinct spots.
After development, the separated spots are visualized. Since this compound is an aromatic compound, it can often be visualized under UV light. Chemical staining reagents can also be used to produce colored spots for easier identification. The position of the spot, represented by its retention factor (Rf) value, can be used for qualitative identification by comparing it to that of a standard. The intensity of the spot can provide a semi-quantitative estimation of the amount of the compound present. osti.gov
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the detailed structural elucidation and conformational analysis of this compound. These methods provide information about the molecular framework, functional groups, and three-dimensional arrangement of the atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule can be observed. The chemical shifts of these signals, measured in parts per million (ppm), are indicative of the electronic environment of the protons. For example, the protons of the ethyl groups and the phenyl groups will appear in characteristic regions of the spectrum. The integration of the peak areas provides the relative number of protons of each type, and the splitting patterns (multiplicity) of the signals, arising from spin-spin coupling, give information about the number of neighboring protons.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are characteristic of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).
Conformational studies of related N,N'-diphenylurea compounds have been conducted using NMR spectroscopy in conjunction with theoretical calculations. unime.it These studies have shown that the conformational preferences of these molecules can be influenced by factors such as the solvent and the presence of substituents on the nitrogen atoms. unime.it For N,N'-diphenylurea, the trans-trans conformer is often favored in solution. unime.it
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl H | ~7.01, 6.92, 6.69 | ~144.01, 128.33, 127.04, 124.74 |
| Ethyl CH₂ | ~3.618 | ~46.31 |
| Ethyl CH₃ | ~1.129 | ~13.52 |
| Carbonyl C | - | ~160.39 |
Data obtained from ChemicalBook in CDCl₃ solvent. sielc.com These values are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for obtaining a unique "vibrational fingerprint" of the molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the chemical bonds within the molecule.
Key characteristic absorption bands in the IR spectrum of this compound include:
C=O Stretch: A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of the carbonyl group of the urea (B33335) moiety.
C-N Stretch: The stretching vibrations of the C-N bonds typically appear in the region of 1200-1350 cm⁻¹.
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the phenyl rings.
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the ethyl groups.
Aromatic C=C Bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong bands in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the phenyl rings.
The IR spectrum can also be used for conformational analysis. The position and shape of certain absorption bands, particularly the C=O stretching band, can be sensitive to the conformation of the molecule. unime.it By comparing experimental IR spectra with those predicted from theoretical calculations for different conformers, it is possible to gain insights into the preferred three-dimensional structure of this compound. unime.it Studies on related diphenylurea compounds have shown that different conformers (e.g., cis-trans vs. cis-cis) can exhibit distinct vibrational frequencies. unime.it
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a powerful non-destructive technique for the molecular fingerprinting of this compound. This method provides detailed information about the vibrational modes of the molecule, which are highly specific and can be used for its unambiguous identification. uh.edursc.org
Researchers have investigated the vibrational frequencies of ethyl centralite using both theoretical calculations based on Density Functional Theory (DFT) and experimental Raman spectroscopy. uh.edursc.org The simulated frequencies show excellent agreement with the experimental data, allowing for comprehensive assignment of the observed Raman bands. uh.edu This detailed understanding is critical for detecting and tracing ethyl centralite in complex matrices like gunshot residues. uh.edursc.org
Key vibrational modes observed in the Raman spectrum of this compound include:
C–N–C Vibrations: Asymmetrical stretching of the C3–N12–C20 and C20–N22–C30 bonds are observed at 1365 cm⁻¹ and 1343 cm⁻¹, respectively. The scissoring motion of C13–N12–C20 is found at 423 cm⁻¹. uh.edu
N12–C20–N22 Symmetrical Stretching: This vibration appears at 975 cm⁻¹ and is coupled with ring breathing and H–C–H twisting. It exhibits moderate intensity in the Raman spectrum. uh.edu
Phenyl Ring Bending: Out-of-plane bending vibrations are located at 552, 608, 695, and 710 cm⁻¹, while in-plane bending occurs at 648, 618, 459, and 433 cm⁻¹. uh.edu
The ability to obtain a distinct Raman signature makes it possible to use Raman imaging for the detection of ethyl centralite particles. uh.edursc.org
Interactive Data Table: Key Raman Vibrational Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) |
| Asymmetrical C3–N12–C20 Stretching | 1365 |
| Asymmetrical C20–N22–C30 Stretching | 1343 |
| N12–C20–N22 Symmetrical Stretching | 975 |
| Phenyl Ring Out-of-Plane Bending | 710 |
| Phenyl Ring Out-of-Plane Bending | 695 |
| Phenyl Ring In-Plane Bending | 648 |
| Phenyl Ring Out-of-Plane Bending | 608 |
| Phenyl Ring In-Plane Bending | 618 |
| Phenyl Ring Out-of-Plane Bending | 552 |
| Phenyl Ring In-Plane Bending | 459 |
| Phenyl Ring In-Plane Bending | 433 |
| C13–N12–C20 Scissoring | 423 |
Mass Spectrometry for Product Identification and Mechanism Elucidation
Mass spectrometry (MS), often coupled with a separation technique like gas chromatography (GC-MS), is an indispensable tool for the identification of this compound and its degradation products. wikipedia.orgdtic.mil This technique provides information on the molecular weight and fragmentation pattern of the compound, which aids in its structural elucidation.
In the context of propellant degradation, this compound reacts with nitrogen oxides, leading to the formation of various derivatives, including nitro and nitrosamine (B1359907) compounds. dtic.mil Mass spectrometry is crucial for identifying these products and thus elucidating the degradation pathways of the stabilizer. dtic.mil The use of desorption electrospray ionization-tandem mass spectrometry (DESI-MS/MS) has also been explored for the analysis of centralites. uh.edu
Photo-Induced Fluorescence Techniques for Detection
Photo-induced fluorescence (PIF) offers a highly sensitive method for the detection of this compound, which is itself a non-fluorescent molecule. nih.gov The technique involves UV irradiation of the compound to produce fluorescent derivatives. nih.gov
A developed fluorimetric method for the determination of ethyl centralite involves UV irradiation for 4 minutes, with the fluorescence intensity measured at 354 nm upon excitation at 227 nm. nih.gov This method has proven to be effective for the determination of ethyl centralite in real propellant samples. nih.gov The detection limits for ethyl centralite standards and spiked hand samples using a fluorescence method have been reported to be 1 ng and 5 ng, respectively. ojp.gov The feasibility of using fluorescence detection for gunshot residue analysis is considered high. ojp.gov
Chemiluminescence and Microcalorimetry in Degradation Studies
X-ray Diffraction for Crystal Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal and molecular structure of this compound has been elucidated using this technique.
This compound crystallizes in the monoclinic space group P2₁/c. researchgate.net The molecule exhibits non-crystallographic C₂ symmetry. researchgate.net The crystal structure was solved by direct methods and refined by least-squares calculations. researchgate.net
Interactive Data Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.42 Å |
| b | 16.86 Å |
| c | 10.66 Å |
| β | 125.3° |
| Z | 4 |
The analysis of the crystal structure reveals important details about the molecular conformation. The interaction with the aromatic system of the phenyl substituents is a key feature. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Pathways
The traditional synthesis of unsymmetrical ureas, including N,N-Diethyl-N',N'-diphenylurea, has often relied on hazardous reagents like phosgene (B1210022) and isocyanates. nih.govthieme-connect.com Modern synthetic chemistry is actively pursuing safer and more efficient alternatives.
Future research is focused on developing novel synthetic methodologies that are both safer and more versatile. One promising approach involves the use of isopropenyl carbamates . These intermediates react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yields, avoiding the formation of symmetrical urea (B33335) byproducts that can complicate purification. researchgate.netacs.org Another innovative route is sulfur-assisted carbonylation . This method utilizes carbon monoxide, an amine, and sulfur under mild conditions to generate unsymmetrical ureas, offering a cost-effective and practical alternative to traditional high-pressure methods. organic-chemistry.org
Furthermore, electrochemistry is emerging as a powerful tool. The electrochemical synthesis of trifluoroethyl carbamates, which can then be converted to unsymmetrical ureas, represents a novel strategy. acs.org These methods, along with one-pot syntheses from Boc-protected amines, are paving the way for more efficient and scalable production of this compound and its derivatives. researchgate.net
Table 1: Comparison of Synthetic Pathways for Unsymmetrical Ureas
| Method | Reagents | Advantages | Challenges |
| Classical Method | Phosgene/Isocyanates, Amines | Well-established | Use of highly toxic reagents, potential for side products nih.govresearchgate.net |
| Isopropenyl Carbamates | Isopropenyl Carbamates, Amines | High yield and purity, avoids symmetrical byproducts, irreversible reaction acs.org | Availability of specific carbamate (B1207046) precursors |
| Sulfur-Assisted Carbonylation | Amines, Sulfur, Carbon Monoxide, Oxygen | Mild reaction conditions (room temperature, ambient pressure), high selectivity organic-chemistry.org | Use of carbon monoxide gas |
| Electrochemical Synthesis | Amines, CO2, Ionic Liquids | Utilizes renewable energy, uses CO2 as a C1 source, mild conditions nih.gov | Scalability and optimization of electrochemical cells |
| Carbamate Hydrolysis/Aminolysis | Phenyl Carbamates, Amines | Mild, efficient, high yield and purity, avoids phosgene researchgate.net | Potential for reversibility in some cases |
Exploration of New Application Domains in Materials Science
The unique structure of this compound, featuring both aliphatic and aromatic substituents on a polar urea core, makes it an interesting candidate for materials science applications beyond its traditional use as a stabilizer. wikipedia.orgparchem.com
Emerging research focuses on incorporating this molecule into advanced materials. Its potential as a ligand in coordination chemistry is a significant area of interest. Derivatives of urea can coordinate with metal ions through the carbonyl oxygen or the nitrogen atoms, leading to the formation of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov These materials could have applications in catalysis, gas storage, and separation. A crystal structure of a uranium coordination compound using 1,3-diethyl-1,3-diphenylurea (B122622) as a ligand has already been reported, highlighting this potential. researchgate.netnih.gov
In polymer science , this compound can be explored as a monomer or an additive. Its incorporation into polymer chains could modify properties such as thermal stability, solubility, and mechanical strength. The diphenylurea moiety is known to promote self-assembly through hydrogen bonding and π-π stacking in related molecules, a principle that could be harnessed to create structured polymeric materials. researchgate.net
Advanced Computational Modeling and Prediction
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules like this compound, accelerating research and development.
Density Functional Theory (DFT) calculations are being used to investigate the electronic structure, conformational preferences, and reaction mechanisms of urea derivatives. nih.govnih.gov For this compound, computational studies can predict its molecular geometry, vibrational frequencies (IR spectra), and reactivity. nih.govnist.gov Crystal structure analyses have already provided detailed experimental data on its conformation, revealing a pseudo C2 symmetry and non-planar amide groups. researchgate.netresearchgate.netnih.gov
Future research will leverage more advanced computational models to:
Predict Properties: Accurately predict physical and chemical properties of novel, yet-to-be-synthesized derivatives.
Simulate Interactions: Model the interaction of this compound with other molecules, such as metal ions or polymer chains, to guide the design of new materials. nih.gov
Elucidate Mechanisms: Provide deeper insight into the mechanisms of novel synthetic reactions, aiding in their optimization. nih.gov
Table 2: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H20N2O | PubChem nih.gov |
| Molecular Weight | 268.35 g/mol | PubChem nih.gov |
| XLogP3 | 3.5 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
Integration with Green Chemistry Principles
The principles of green chemistry are becoming increasingly important in chemical manufacturing. Future research on this compound will undoubtedly focus on making its lifecycle more environmentally benign.
Key areas of development include:
Sustainable Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water ("on-water" reactions) or recyclable ionic liquids. researchgate.netnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. Phosgene-free syntheses are a major step in this direction. researchgate.netorganic-chemistry.org
Use of Renewable Feedstocks: Exploring the use of carbon dioxide (CO2) as a C1 building block for the urea carbonyl group is a significant green chemistry goal. Electrochemical methods that directly utilize CO2 and amines are particularly promising. nih.gov
Energy Efficiency: Developing synthetic methods that operate at ambient temperature and pressure, reducing the energy consumption of the manufacturing process. organic-chemistry.org
The development of a sustainable, "zero-waste" protocol for urea synthesis, where product isolation is achieved by simple filtration and the water effluent is recycled, serves as a benchmark for future research. researchgate.net
Expanding Supramolecular Recognition Capabilities
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. While this compound itself lacks the N-H bonds that are crucial for the well-known anion-binding properties of many simple ureas, its structure offers other opportunities for molecular recognition. nih.gov
Future research could focus on modifying the this compound scaffold to create sophisticated host molecules. This could be achieved by:
Introducing Recognition Sites: Functionalizing the phenyl rings with groups capable of hydrogen bonding, electrostatic interactions, or metal coordination. This could transform the molecule into a selective sensor for specific ions or small molecules.
Harnessing π-Interactions: The phenyl groups are capable of π-π stacking and cation-π interactions. These forces can be exploited to direct the assembly of complex supramolecular architectures. nih.gov
Creating Novel Ligands: As discussed in materials science, the molecule can act as a chelate ligand. nih.gov Fine-tuning the electronic and steric properties of the substituents on the nitrogen atoms can modulate the binding affinity and selectivity for different metal ions.
By systematically modifying the molecular structure, researchers can unlock new potentials for this compound in areas like chemical sensing, catalysis, and the construction of complex, self-assembled systems.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing N,N-Diethyl-N',N'-diphenylurea, and how should data be interpreted?
- Methodology : Use infrared (IR) spectroscopy to identify functional groups and conformational states. The IR spectrum of this compound (CAS 85-98-3) shows characteristic urea C=O stretching vibrations (~1640–1680 cm⁻¹) and aryl C-H bending modes. Compare experimental data with reference spectra from the NIST database . For dynamic conformational analysis, combine IR with Raman spectroscopy and NMR to resolve cis-trans isomerism in solution .
- Data Interpretation : Note that solvent polarity and temperature may shift absorption bands. For example, KBr pellet IR spectra (solid state) often differ from solution-phase FTIR due to intermolecular interactions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Consult safety data sheets (SDS) for urea derivatives, which recommend using gloves, goggles, and fume hoods to avoid dermal/ocular exposure. Store the compound in airtight containers away from oxidizers. While no specific toxicity data exist for this compound, structurally similar ureas (e.g., 1,3-diphenylurea) have shown low acute toxicity but may cause irritation upon prolonged contact . Regulatory listings, such as China’s IECSC, mandate strict inventory tracking for this compound (CAS 85-98-3) .
Q. What synthetic routes are available for this compound?
- Methods : A common approach involves Ullmann-type coupling between N-ethylaniline and phosgene or urea derivatives under catalytic conditions. Optimize reaction parameters (e.g., temperature: 80–120°C; catalyst: CuI/ligand systems) to improve yield. Purify via recrystallization from ethanol or column chromatography. Validate purity using HPLC (>95%) or melting point analysis (literature range: 72–74°C) .
Advanced Research Questions
Q. How do substituents (e.g., ethyl vs. methyl groups) influence the conformational dynamics of arylurea derivatives like this compound?
- Analysis : Substituents alter steric and electronic profiles, favoring specific conformers. For this compound, trans-trans conformers dominate in polar solvents due to reduced steric hindrance, while cis-cis forms are stabilized in nonpolar media. Compare with N,N'-dimethyl-N,N'-diphenylurea, where methyl groups increase conformational rigidity . Use DFT calculations (B3LYP/6-31G)* to model energy differences between conformers and validate with variable-temperature NMR .
Q. What methodologies are effective for screening the bioactivity of this compound in plant or microbial systems?
- Approach : Conduct bioactivity assays in model organisms (e.g., Arabidopsis thaliana for cytokinin-like effects or E. coli for antimicrobial screening). For example, test growth modulation at concentrations of 1–100 µM, monitoring fresh weight or inhibition zones. Combine with GC-MS or LC-MS to track metabolic changes. A related compound, N,N-diethyl-N’,N’-diphenyl-6-pyrrol-1-yl-[1,3,5]triazine-2,4-diamine, showed antifungal activity in microbial assays, suggesting similar protocols apply .
Q. How can computational methods resolve discrepancies in experimental data for this compound’s molecular properties?
- Integration : Use molecular dynamics (MD) simulations to model solvent effects on conformation and compare with spectroscopic data. For instance, MD can explain why IR spectra in solid vs. solution phases differ due to crystal packing forces. Pair time-dependent DFT (TD-DFT) with UV-Vis spectroscopy to predict electronic transitions and validate experimental absorbance peaks .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the dominant conformers of this compound in different studies?
- Resolution : Replicate experimental conditions (e.g., solvent, temperature) from conflicting studies. For example, IR data from NIST (solid state) may emphasize cis-trans conformers, while solution NMR (CDCl₃) might show trans-trans dominance. Use cross-validation with multiple techniques (e.g., Raman for solid-state dynamics, NOESY NMR for solution structures). Theoretical studies indicate that even minor energy differences (<2 kcal/mol) between conformers can lead to context-dependent prevalence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
